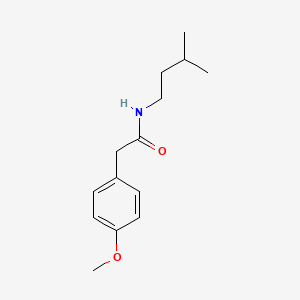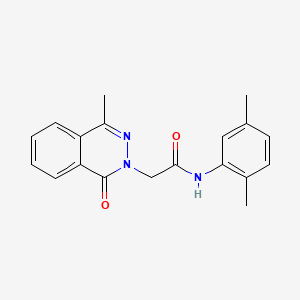
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide, also known as flomoxef, is a synthetic antibiotic that belongs to the class of oxacephem antibiotics. It is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the inhibition of bacterial cell wall synthesis. Flomoxef binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, which leads to the inhibition of transpeptidation and the formation of cross-links in the cell wall. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Flomoxef has been found to have minimal toxicity and side effects in animal studies. It has also been found to have a low potential for drug interactions. Flomoxef is primarily eliminated by the kidneys, and its half-life is approximately 2-3 hours in humans.
Advantages and Limitations for Lab Experiments
Flomoxef has several advantages for use in lab experiments. It has a broad spectrum of activity against various bacterial strains, and it has a long half-life and high tissue penetration. However, 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide is not effective against all bacterial strains, and it may not be suitable for all types of experiments. Additionally, the cost of this compound may be a limitation for some experiments.
Future Directions
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide. One area of research is the development of new formulations and delivery methods for this compound to improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound in combination with other antibiotics to enhance its antibacterial activity. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in different populations, such as children and the elderly, may provide valuable insights into its clinical use.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the reaction of 7-aminocephalosporanic acid with 4-methoxyphenylacetyl chloride and 3-methylbutylamine. The resulting product is then acetylated to form this compound. This process is carried out under controlled conditions to ensure the purity and quality of the final product.
Scientific Research Applications
Flomoxef has been extensively studied for its antibacterial activity against various bacterial strains. It has been found to be effective against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae. Flomoxef has also been studied for its pharmacokinetics and pharmacodynamics, which have shown that it has a long half-life and high tissue penetration.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-4-6-13(17-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBPNTAHVKNEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5609679.png)
![2-(4-bromo-2-cyanophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5609686.png)
![4-[6-(4-acetyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5609699.png)
![(4S)-4-isopropyl-3-[(2-methoxypyridin-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5609706.png)
![2-{1-[4-(1H-pyrazol-1-yl)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5609719.png)
![3-chloro-4-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5609721.png)
![8-[(5-acetyl-3-thienyl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609726.png)
![methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
![3,5-dichloro-N,4-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5609735.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5609741.png)

![4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5609777.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)